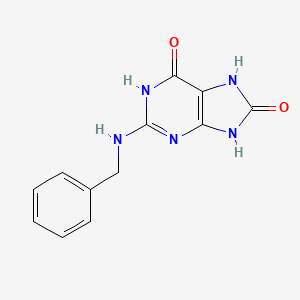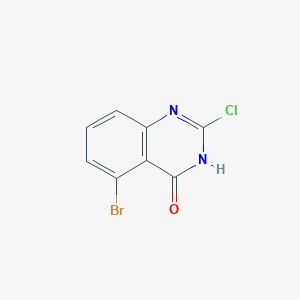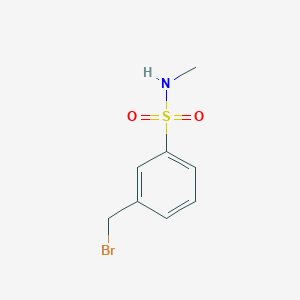![molecular formula C8H4BrN3S B11857992 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 6-position and a methyl group at the 2-position further enhances its chemical reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylthieno[2,3-d]pyrimidine-4-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced formation of by-products. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
化学反应分析
Types of Reactions
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile or 6-thio-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced derivatives of the pyrimidine ring are typically formed.
科学研究应用
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as antiviral and antimicrobial agents.
Industry: The compound is used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine
- 6-Bromo-2-methylthieno[3,2-d]pyrimidine
- 2-Methylthieno[2,3-d]pyrimidine-4-carbonitrile
Uniqueness
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile stands out due to the presence of both a bromine atom and a nitrile group, which confer unique reactivity and potential for diverse chemical modifications. Its ability to undergo various substitution reactions and its potential as a kinase inhibitor make it a valuable compound in both research and industrial applications .
属性
分子式 |
C8H4BrN3S |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
6-bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H4BrN3S/c1-4-11-6(3-10)5-2-7(9)13-8(5)12-4/h2H,1H3 |
InChI 键 |
MWXKCEWGQGVUPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C2C=C(SC2=N1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)


![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)







![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)

